H-Ala-Gly-Gly-Gly-OH

Vue d'ensemble

Description

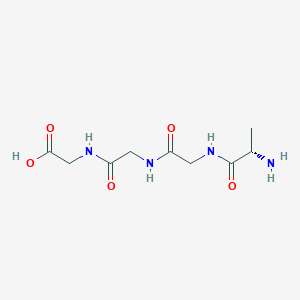

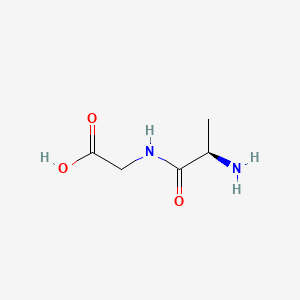

“H-Ala-Gly-Gly-Gly-OH” is a peptide sequence composed of the amino acids alanine (Ala) and glycine (Gly). It is also known as alanylglycylglycine . This peptide sequence is often used in research and development .

Synthesis Analysis

The synthesis of peptides like “H-Ala-Gly-Gly-Gly-OH” involves a process where certain amino and carboxyl groups are protected during the synthesis of a peptide. Carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives .

Molecular Structure Analysis

The molecular structure of “H-Ala-Gly-Gly-Gly-OH” has been studied using quantum chemical calculation and high-resolution solid-state NMR measurement. The optimized structure of this peptide sequence adopts a right-handed α-helix (α R-helix) conformation .

Chemical Reactions Analysis

The chemical reactions involved in the formation of “H-Ala-Gly-Gly-Gly-OH” require selective acylation of a free amine. This is accomplished by first deactivating all extraneous amine functions so they do not compete for the acylation reagent. Then, a specific carboxyl function is selectively activated so that it will acylate the one remaining free amine .

Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Ala-Gly-Gly-Gly-OH” include its molecular formula (C7H13N3O4), average mass (203.196 Da), and monoisotopic mass (203.090607 Da) .

Applications De Recherche Scientifique

Self-Assembly of Glycopeptide Mimetics

Scientific Field

Biochemistry and Molecular Biology

Summary of Application

The tripeptide H-Ala-Gly-Gly-Gly-OH has been used in research to demonstrate how subtle changes in sequence isomerism can influence the self-assembly of glycopeptides . This is important for understanding how proteins function in biological systems .

Methods of Application

The tripeptide was modified with a hydrophobic n-butylazobenzene tail at the N-terminal to impart self-assembly capability and stimuli-responsiveness . Various experimental methods including transmission electron microscopy (TEM), atomic force microscopy (AFM), X-ray diffraction (XRD), Fourier transform infrared (FT-IR) spectroscopy and circular dichroism (CD) spectroscopy were used to characterize the structural details of glycopeptide mimetic assemblies .

Results or Outcomes

The research found that three different self-assembled 1-D morphologies (nanotwists, nanoribbons and nanofibers) were observed from the azobenzene-glycopeptides (AGPs) under the same conditions when the position of the Ala residue was switched . The glycopeptide mimetic assemblies showed a reversible disassembly–assembly process in response to temperature, light or host–guest chemistry, and can be used as switchable antibiofilm nanoagents .

Self-Assembly Dipeptide Hydrogel

Scientific Field

Summary of Application

The tripeptide H-Ala-Gly-Gly-Gly-OH can be used to study the mechanism of peptides’ self-assembly . This is important for the design and development of functional materials or nanostructures by molecular self-assembly .

Methods of Application

The tripeptide can provide a simple and easy-to-use method to study the mechanism of peptides’ self-assembly . The strategies for preparing the new generation of linear dipeptide hydrogels can be divided into three categories based on the modification site of dipeptide .

Results or Outcomes

The research found that dipeptide hydrogels have great potential application in preparing minimal biocompatible materials . The Cbz-L-Met-Z-ΔPhe-OH and Cbz-L-Phe-Z-ΔPhe-OH could form self-assembly hydrogels and could be used as drug carriers for the delivery of curcumin and doxorubicin .

Collagen Model Triple-Helical Peptides

Scientific Field

Biochemistry and Structural Biology

Summary of Application

The tripeptide H-Ala-Gly-Gly-Gly-OH has been used as a model for collagen, a major component of connective tissues . This research helps to understand the structural determinants of collagen and its role as a cell signaling protein .

Methods of Application

The associated triple-helical peptide (THP) features repeats of Gly-Pro-Hyp on both the N- and C-termini to induce or stabilize triple-helical structure, and a diverse collagen-like sequence in the middle for structural and/or biological studies .

Results or Outcomes

The research has explored virtually all aspects of collagen structural biochemistry with THP models . The mechanisms of collagenolysis have been investigated using THP substrates and inhibitors . THPs have also been developed for biomaterial applications .

Peptide Synthesis

Scientific Field

Summary of Application

The tripeptide H-Ala-Gly-Gly-Gly-OH can be used to study the synthesis of peptides . This is important for understanding the statistical nature of peptide synthesis .

Methods of Application

The tripeptide provides a simple and easy-to-use method to study the mechanism of peptides’ self-assembly .

Results or Outcomes

The research found that the dipeptide Ala-Gly is a proposed target for peptide synthesis .

Safety And Hazards

“H-Ala-Gly-Gly-Gly-OH” is intended for research and development use only and is not recommended for medicinal, household, or other uses . It may cause an allergic skin reaction. Protective measures such as avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation are advised .

Propriétés

IUPAC Name |

2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O5/c1-5(10)9(18)13-3-7(15)11-2-6(14)12-4-8(16)17/h5H,2-4,10H2,1H3,(H,11,15)(H,12,14)(H,13,18)(H,16,17)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEULKIZRPKJGIH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428556 | |

| Record name | Glycine, N-[N-(N-L-alanylglycyl)glycyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Gly-Gly-Gly-OH | |

CAS RN |

5123-42-2 | |

| Record name | Glycine, N-[N-(N-L-alanylglycyl)glycyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ALANYLGLYCYLGLYCYLGLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)